Ziprasidone sulfoxide is a significant metabolite of the atypical antipsychotic medication ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is characterized by its unique chemical structure and properties, which contribute to its pharmacological effects. Ziprasidone sulfoxide is classified as a small organic molecule and is recognized for its role in the metabolic pathways of ziprasidone, influencing both therapeutic efficacy and safety profiles.
Ziprasidone sulfoxide is derived from ziprasidone, which has the chemical formula . The compound belongs to the class of antipsychotic medications and is categorized under the broader classification of small molecules. Its synthesis and metabolic processes are crucial for understanding its pharmacodynamics and pharmacokinetics.
The synthesis of ziprasidone sulfoxide can be achieved through various methods, primarily focusing on the oxidation of ziprasidone. Notable synthetic routes include:
Ziprasidone sulfoxide features a sulfoxide functional group, which is characterized by a sulfur atom bonded to an oxygen atom with a double bond, alongside the main structure derived from ziprasidone. The molecular formula for ziprasidone sulfoxide can be represented as .
Ziprasidone sulfoxide participates in several chemical reactions, particularly those related to its metabolism:
Research indicates that metabolites like ziprasidone sulfoxide may have distinct pharmacological properties compared to their parent compound, impacting clinical outcomes .
Ziprasidone sulfoxide serves several important roles in scientific research:
Ziprasidone sulfoxide (CAS 188797-80-0) is a defined oxidation product of the antipsychotic drug ziprasidone. Its molecular formula is C₂₁H₂₁ClN₄O₂S, with a molecular weight of 428.94 g/mol [1] [4]. The core structure features a benzisothiazole ring oxidized at the sulfur atom (sulfoxide group, S=O), connected to a chloro-substituted indolinone moiety via a piperazinyl-ethyl linker [1] [8]. The IUPAC name is systematically designated as 6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one [1].
Stereochemically, the sulfoxide group introduces chirality due to its tetrahedral geometry, theoretically generating (R)- and (S)-enantiomers. However, current literature reports this compound predominantly as a racemate in metabolic and synthetic studies [6] [8]. The SMILES notation (Clc1cc2NC(=O)Cc2cc1CCN3CCN(CC3)C4=NS(=O)c5ccccc45
) encodes the connectivity, confirming the absence of alternative constitutional isomers in characterized samples [4] [8].
Table 1: Atomic Composition and Spectral Identifiers of Ziprasidone Sulfoxide
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁ClN₄O₂S |
Exact Mass | 428.107 g/mol |
InChI Key | XYYQWGUKBVTGJQ-UHFFFAOYSA-N |
SMILES | Clc1cc2NC(=O)Cc2cc1CCN3CCN(CC3)C4=NS(=O)c5ccccc45 |
UV-Vis λmax | 318 nm (in methanol) |
Ziprasidone sulfoxide is isolated as a pale pink to dark yellow crystalline solid [1] [5]. It exhibits a sharp melting point range of 145–148°C, indicative of high purity [1] [4]. The density is computationally estimated at 1.56 ± 0.1 g/cm³, though experimental validation is limited [5].
Solubility profiling indicates moderate dissolution in dipolar aprotic solvents:
The compound demonstrates pH-dependent stability, with degradation observed under strong acidic or basic conditions. It is photosensitive, requiring storage at –20°C in amber vials to prevent radical-mediated decomposition [4] [5]. The predicted pKa of 13.34 ± 0.20 suggests protonation occurs primarily at the piperazine nitrogen under physiological conditions [5].
Table 2: Summary of Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | 145–148°C | Capillary method |
LogP | 3.78 ± 0.40 | Predicted (XLogP3) |
Solubility in DMSO | >50 mg/mL | 25°C, with heating |
pKa | 13.34 ± 0.20 | Theoretical prediction |
Storage Conditions | –20°C, desiccated, dark | Long-term stability |
Primary Synthesis Route:Ziprasidone sulfoxide is accessible via controlled oxidation of ziprasidone using peroxy acids (e.g., m-chloroperbenzoic acid) in dichloromethane at 0–5°C. This method selectively targets the benzisothiazole sulfur atom without over-oxidation to sulfone derivatives [1] [8]. The reaction proceeds in >75% yield, with purification via silica gel chromatography [8].
Metabolic Derivatization:In vivo, hepatic enzymes (notably aldehyde oxidase and CYP3A4) catalyze this oxidation in mammals. Human metabolic studies identify ziprasidone sulfoxide as a circulating major metabolite, constituting ~20% of serum metabolites after oral ziprasidone administration [1] [6].
Advanced Derivatives:Reductive cleavage pathways yield novel analogs like S-Methyl-dihydro-ziprasidone-sulfoxide (metabolite M9). This involves glutathione-mediated ring opening followed by methylation, confirmed through incubations with human liver S9 fractions supplemented with S-adenosylmethionine [6] [8].
Nuclear Magnetic Resonance (NMR):Complete assignment of ¹H and ¹³C NMR resonances validates the molecular framework. Diagnostic shifts include:
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 429.1147 (calc. 429.1149 for C₂₁H₂₂ClN₄O₂S). MS/MS fragmentation produces signature ions at m/z 312.08 (piperazine-indolinone cleavage) and 194.02 (benzisothiazole sulfoxide moiety) [6].
X-ray Crystallography:Though no crystal structure is publicly available, powder diffraction data indicate monoclinic symmetry. Computational modeling (DFT) predicts a dihedral angle of 87.5° between benzisothiazole and indolinone planes [4] [8].
Chromatographic Validation:Reversed-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves ziprasidone sulfoxide at Rt = 6.8 min. Co-injection with synthetic standard confirms identity in metabolic profiling studies [1] [6].
Table 3: Analytical Techniques for Structural Confirmation
Method | Key Parameters | Structural Insights |
---|---|---|
¹H NMR | 500 MHz, DMSO-d6 | Proton connectivity, chirality influence |
ESI-HRMS | Positive mode, 30 eV collision energy | Molecular mass confirmation, fragmentation pathways |
HPLC-UV | C18, 318 nm detection, gradient elution | Purity >95%, metabolic quantification |
FT-IR | KBr pellet, 4000–400 cm⁻¹ | S=O stretch at 1040 cm⁻¹, C=O at 1680 cm⁻¹ |
Structural diagram generated from SMILES notation and spectral data
[Diagram description: Central piperazine ring connected to ethyl-linked indolinone (left, with Cl and carbonyl) and sulfoxide-oxidized benzisothiazole (right). Sulfoxide bond highlighted with arrow.]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: